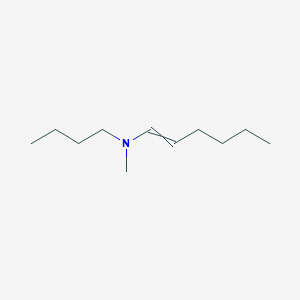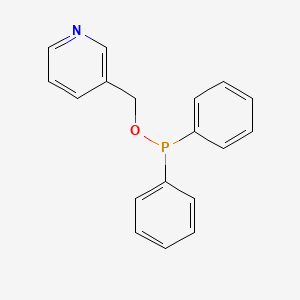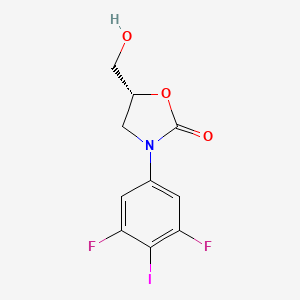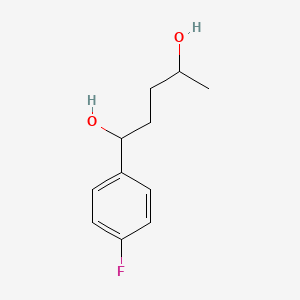![molecular formula C15H17NO2 B12532619 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one CAS No. 651712-34-4](/img/structure/B12532619.png)
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole moiety linked to an oxolane ring, which is further connected to a propanone group. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one typically involves the reaction of indole with oxirane derivatives under acidic or basic conditions. One common method includes the use of dihydrofuran and indole in the presence of a catalyst to form the desired product . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxo compounds. These products are often studied for their potential biological activities and applications.
Scientific Research Applications
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indol-2-yl)propan-2-one: Another indole derivative with similar structural features but different biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Uniqueness
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one is unique due to its specific combination of an indole moiety with an oxolane ring and a propanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific studies and applications.
Properties
CAS No. |
651712-34-4 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-(2-indol-1-yloxolan-2-yl)propan-2-one |
InChI |
InChI=1S/C15H17NO2/c1-12(17)11-15(8-4-10-18-15)16-9-7-13-5-2-3-6-14(13)16/h2-3,5-7,9H,4,8,10-11H2,1H3 |
InChI Key |
LOWQXZXJVTVGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CCCO1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)

![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)

![5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde](/img/structure/B12532567.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)


![Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-](/img/structure/B12532580.png)

![2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12532584.png)
